molecular formula C10H10F3NO2 B5793515 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

Cat. No. B5793515
M. Wt: 233.19 g/mol
InChI Key: QNFQVUUDXQXNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide, also known as TFB, is a chemical compound widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and water. TFB has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is not fully understood yet. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has also been shown to interact with various receptors and ion channels in the nervous system, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has been reported to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to possess potent anti-inflammatory, analgesic, and antitumor activities. Moreover, 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has been found to modulate the release of neurotransmitters and neuropeptides, which may contribute to its anxiolytic and antidepressant effects. 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has also been shown to have a protective effect against oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has several advantages as a research tool. It is readily available and relatively inexpensive. Moreover, 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is stable under normal laboratory conditions and can be easily handled and stored. However, it has some limitations as well. 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is highly reactive and can undergo various chemical transformations, which may complicate its use in certain experiments. Additionally, 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide may exhibit some toxicity and should be handled with care.

Future Directions

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has great potential for future research in various fields. Some of the possible directions include:
1. Development of novel 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide-based drugs and pharmaceuticals with improved efficacy and safety profiles.
2. Investigation of the molecular mechanism of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide's action and identification of its molecular targets.
3. Exploration of the potential use of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
4. Investigation of the effect of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide on the gut microbiome and its potential use in the treatment of gut-related disorders.
5. Development of new synthetic methodologies for the preparation of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide and its derivatives.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide is a versatile and important research tool that has found applications in various fields of science. Its potential applications in drug discovery, biochemistry, and pharmacology make it a valuable compound for future research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions discussed in this paper provide a comprehensive overview of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide's properties and potential applications.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves the reaction between 4-methoxybenzylamine and 2,2,2-trifluoroacetyl chloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds smoothly under mild conditions and yields 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide in high purity.

Scientific Research Applications

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has been extensively used in scientific research as a versatile building block for the synthesis of various bioactive compounds. It has been employed in the development of novel drugs and pharmaceuticals, such as anti-inflammatory agents, analgesics, and antitumor agents. Moreover, 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide has been utilized as a key intermediate in the synthesis of complex natural products and biologically active molecules.

properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFQVUUDXQXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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